molecular formula C18H12FN3O2 B8667247 4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 923583-09-9

4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No. B8667247
M. Wt: 321.3 g/mol
InChI Key: ZLYLWGXEHPDRSD-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

4-Fluorobenzoyl chloride (29.7 mg, 0.19 mmol) was added to a solution of amine 48 (25 mg, 0.125 mmol), DMAP (1.53 mg, 12.5 μmol) and Et3N (12.6 mg, 0.125 mmol) in DMF (0.6 mL). The mixture was stirred at r.t. overnight, concentrated and separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 49 (2.13 mg, 5%). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 6.45 (dd, J=1.9, 0.9 Hz, 1H), 6.91 (t, J=1.8 Hz, 2H), 7.22 (s, 1H), 7.23 (t, J=1.7 Hz, 1H), 7.56 (m, 1H), 7.73-7.76 (m, 2H), 8.15 (d, J=2.1 Hz, 1H), 8.25 (d, J=2.3 Hz, 1H); MS (ES) m/z 363 (MH++MeCN).
Quantity
29.7 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
12.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Yield
5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[O:11]1[CH:15]=[CH:14][C:13]([C:16]2[C:24]3[C:19](=[N:20][CH:21]=[C:22]([NH2:25])[CH:23]=3)[NH:18][CH:17]=2)=[CH:12]1.CCN(CC)CC>CN(C1C=CN=CC=1)C.CN(C=O)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:25][C:22]2[CH:23]=[C:24]3[C:16]([C:13]4[CH:14]=[CH:15][O:11][CH:12]=4)=[CH:17][NH:18][C:19]3=[N:20][CH:21]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
29.7 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
25 mg
Type
reactant
Smiles
O1C=C(C=C1)C1=CNC2=NC=C(C=C21)N
Name
Quantity
12.6 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.53 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC=2C=C3C(=NC2)NC=C3C3=COC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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